

Application Notes: Hydrodynamic Transfection for ANGPTL8 Overexpression in Mice

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Compound of Interest

Compound Name: *PHYLPA-8*

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Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein predominantly expressed in the liver and adipose tissue.[1][2] It plays a crucial role in lipid metabolism, particularly in the regulation of plasma triglycerides (TG).[2][3] ANGPTL8 functions by forming complexes with other ANGPTL proteins, such as ANGPTL3 and ANGPTL4, to inhibit lipoprotein lipase (LPL) activity in a tissue-specific manner.[4][5] In the fed state, ANGPTL8 expression is induced, leading to the formation of an ANGPTL3/ANGPTL8 complex that inhibits LPL in oxidative tissues like heart and skeletal muscle, thereby directing triglycerides toward adipose tissue for storage.[2][4][5]

Hydrodynamic gene delivery is a simple, rapid, and effective non-viral method for in vivo gene transfer, primarily targeting the liver.[6][7][8] The technique involves the rapid tail vein injection of a large volume of a solution containing naked plasmid DNA.[7][9] This high-pressure delivery transiently increases the permeability of liver cells, facilitating the uptake of the plasmid DNA.[7][10] This method is particularly well-suited for studying liver-secreted proteins like ANGPTL8, allowing for robust and transient overexpression to investigate its function and potential as a therapeutic target.[8][11]

Experimental Data Summary

Hydrodynamic delivery of an ANGPTL8-expressing plasmid results in significant, though variable, overexpression in the mouse liver. The physiological consequences primarily manifest as changes in plasma lipid profiles.

Parameter	Control Group (e.g., GFP Plasmid)	ANGPTL8 Overexpressio n Group	Fold Change	Reference
Hepatic Angptl8 mRNA Expression	Baseline	3.2-fold to 26- fold increase	3.2x - 26x	[11] [12] [13]
Plasma Triglycerides (TG)	Normal	Significantly Increased	>5x	[14] [15]
Plasma Cholesterol	Normal	Increased	-	[11]
VLDL (Very Low- Density Lipoprotein)	Normal	Increased	-	[11]
Glucose Tolerance	No Change	No Significant Change	-	[11] [12] [15]
Beta Cell Proliferation	No Change	No Significant Change	-	[11] [12] [13]

Experimental Protocols

Plasmid DNA Preparation for ANGPTL8 Expression

Objective: To prepare high-quality, endotoxin-free plasmid DNA containing the mouse Angptl8 coding sequence under a strong mammalian promoter (e.g., CMV) for in vivo transfection.

Materials:

- E. coli strain (e.g., DH5α)
- Plasmid vector with Angptl8 insert
- LB Broth and LB Agar plates with appropriate antibiotic

- Endotoxin-free plasmid DNA purification kit (Giga or Mega prep size recommended)
- Spectrophotometer (e.g., NanoDrop)
- Sterile, pyrogen-free 0.9% saline solution

Protocol:

- Transform the ANGPTL8 expression plasmid into a suitable strain of E. coli and plate on selective LB agar plates.
- Inoculate a single colony into a starter culture of 5-10 mL of LB broth with the appropriate antibiotic. Incubate overnight at 37°C with shaking.
- Use the starter culture to inoculate a large-scale culture (1-2 Liters). Incubate for 12-16 hours at 37°C with vigorous shaking.
- Harvest the bacterial cells by centrifugation.
- Purify the plasmid DNA using an endotoxin-free plasmid purification kit, strictly following the manufacturer's instructions. Endotoxin contamination can cause severe inflammatory responses in mice.
- Elute the purified DNA in sterile, endotoxin-free water or TE buffer.
- Determine the DNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
- On the day of injection, dilute the plasmid DNA in sterile 0.9% saline to the final desired concentration (typically 5-50 µg of DNA per mouse). The final volume will be determined by the mouse's body weight.

Hydrodynamic Tail Vein Injection

Objective: To deliver the ANGPTL8 plasmid to the mouse liver via high-pressure tail vein injection.^{[6][7]}

Materials:

- 8-12 week old mice (e.g., C57BL/6 or ICR strain)[11]
- Prepared ANGPTL8 plasmid solution in 0.9% saline
- Mouse restrainer
- Heat lamp or heating pad
- 3 mL syringes
- 27-gauge needles
- 70% ethanol swabs
- Scale for weighing mice

Protocol:

- Weigh each mouse accurately immediately before the procedure.
- Calculate the total injection volume, which should be 8-10% of the mouse's body weight.[6]
For a 25g mouse, this corresponds to 2.0-2.5 mL.
- Draw the calculated volume of the DNA/saline solution into a 3 mL syringe fitted with a 27-gauge needle. Ensure there are no air bubbles.
- Warm the mouse's tail for 5-10 minutes using a heat lamp or by placing the cage on a heating pad to dilate the lateral tail veins.[10]
- Place the mouse in a restrainer, exposing the tail.
- Wipe the tail with a 70% ethanol swab.
- Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
- Once the needle is correctly positioned in the vein, rapidly and smoothly depress the plunger to inject the entire volume within 5-8 seconds.[7] This rapid injection is critical for successful

hydrodynamic delivery.

- Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to stop any bleeding.
- Return the mouse to a clean recovery cage.

Post-Procedure Monitoring and Sample Collection

Objective: To monitor the health of the mice post-injection and collect tissues for analysis at the desired time point (e.g., 3-8 days post-injection).[\[11\]](#)

Protocol:

- Monitor the mice closely for the first few hours post-injection. A brief period of inactivity or rapid breathing is normal, but mice should recover within 5-15 minutes.[\[10\]](#)
- Provide easy access to food and water.
- At the designated experimental endpoint (e.g., 8 days post-injection), euthanize the mice according to approved institutional protocols.
- Collect blood via cardiac puncture for plasma separation.
- Perfuse the liver with PBS and harvest the entire organ. A portion can be snap-frozen in liquid nitrogen for RNA/protein analysis, while another can be fixed in formalin for histology.

Verification of ANGPTL8 Overexpression

A. Quantitative PCR (qPCR)

Objective: To quantify the relative mRNA expression of Angptl8 in the liver.

Protocol:

- Extract total RNA from a snap-frozen liver sample (~30 mg) using a suitable RNA isolation kit (e.g., RNeasy Mini Kit).[\[16\]](#)
- Assess RNA quality and quantity.

- Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[17]
- Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for mouse Angptl8.[12] Use a housekeeping gene (e.g., Cyclophilin, Gapdh, or Actb) for normalization. [12][16]
- Calculate the relative expression of Angptl8 using the 2-ΔΔCt method.[18]

B. Western Blot

Objective: To detect and quantify the level of ANGPTL8 protein in liver lysates or plasma.

Protocol:

- Homogenize snap-frozen liver tissue in RIPA buffer with protease inhibitors to extract total protein.
- Determine protein concentration using a BCA assay.[16]
- Denature 30-50 µg of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel and transfer them to a PVDF membrane.[19]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against ANGPTL8 overnight at 4°C.[16]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Normalize the ANGPTL8 band intensity to a loading control like β-actin or GAPDH.[16]

Phenotypic Analysis

A. Plasma Lipid Profile

Objective: To measure the concentration of key lipids in the plasma.

Protocol:

- Collect blood in EDTA-coated tubes and centrifuge at 1,500 x g for 20 minutes at 4°C to separate the plasma.[\[20\]](#)
- Use commercial colorimetric assay kits to measure total triglycerides, total cholesterol, and non-esterified fatty acids (NEFA) according to the manufacturer's instructions.[\[21\]](#)[\[22\]](#)
- For a more detailed analysis, lipidomics can be performed using liquid chromatography-mass spectrometry (LC/MS) on plasma extracts.[\[20\]](#)[\[23\]](#)

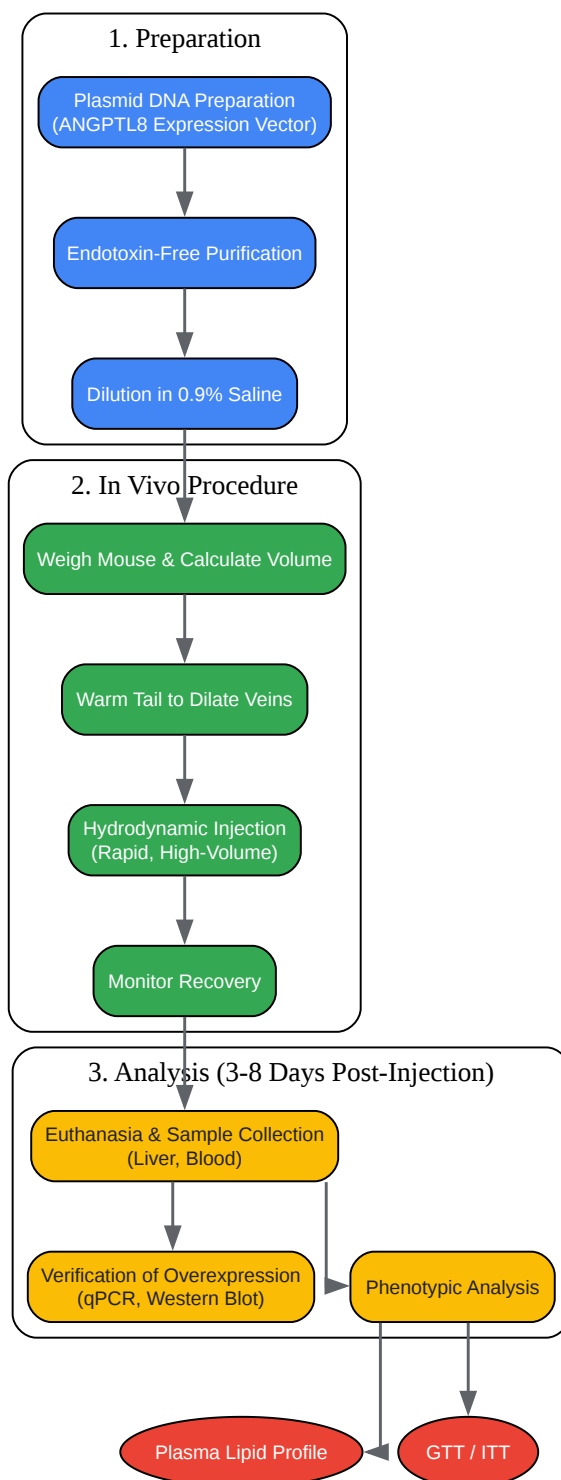
B. Glucose and Insulin Tolerance Tests (GTT & ITT)

Objective: To assess whole-body glucose homeostasis and insulin sensitivity.

- Intraperitoneal Glucose Tolerance Test (IPGTT):
 - Fast mice for 6 hours (with access to water).[\[24\]](#)[\[25\]](#)
 - Record body weight.
 - Measure baseline blood glucose (time 0) from a tail snip using a glucometer.[\[26\]](#)
 - Administer an intraperitoneal (IP) injection of D-glucose solution (2 g/kg body weight).[\[21\]](#)
 - Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[\[26\]](#)
- Insulin Tolerance Test (ITT):
 - Fast mice for 4-6 hours (with access to water).[\[27\]](#)[\[28\]](#)
 - Measure baseline blood glucose (time 0).
 - Administer an IP injection of human insulin (0.75 U/kg body weight).[\[29\]](#)
 - Measure blood glucose at 15, 30, and 60 minutes post-injection.[\[29\]](#)

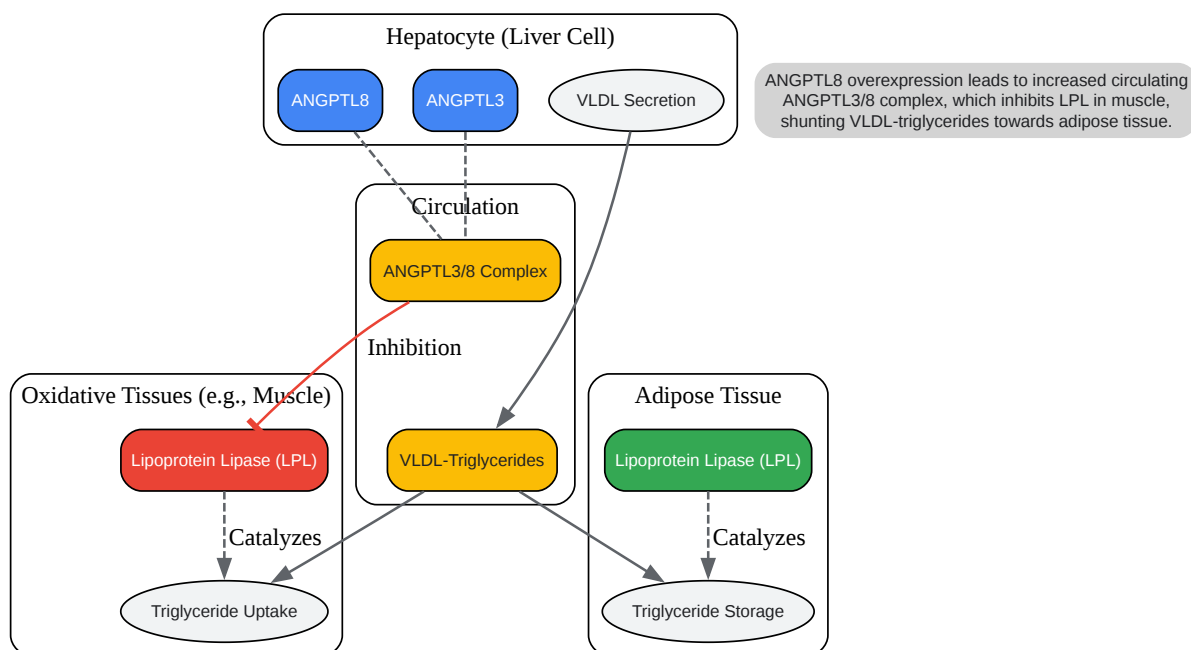
- Have a 25% dextrose solution ready to treat any mice that become severely hypoglycemic.[30]

Visualizations: Workflows and Signaling Pathways



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Caption: Experimental workflow for ANGPTL8 overexpression in mice.



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Caption: ANGPTL8 signaling in triglyceride metabolism.

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